molecular formula C25H22ClN5O2S2 B12018683 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide

Cat. No.: B12018683
M. Wt: 524.1 g/mol
InChI Key: ADZGGHPMTWPOGF-JFLMPSFJSA-N
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Description

The compound 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide is a complex organic molecule featuring a triazole ring, chlorophenyl, methoxyphenyl, and methylsulfanylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.

    Substitution Reactions: The chlorophenyl and methoxyphenyl groups are introduced via nucleophilic aromatic substitution reactions.

    Thioether Formation: The sulfanyl group is introduced by reacting the triazole intermediate with a thiol compound.

    Hydrazide Formation: The final step involves the condensation of the triazole-thioether intermediate with an appropriate hydrazide under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl groups, potentially leading to the formation of amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines and Alcohols: From reduction reactions.

    Functionalized Aromatics: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of triazole-containing molecules in various chemical reactions.

Biology

Biologically, the compound exhibits antimicrobial and antifungal activities. It is investigated for its potential to inhibit the growth of various bacterial and fungal strains, making it a candidate for new antimicrobial agents.

Medicine

In medicine, the compound’s potential therapeutic applications are explored, particularly in the development of new drugs for treating infections. Its ability to interact with biological targets such as enzymes and receptors is of significant interest.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as antimicrobial coatings or additives for polymers.

Mechanism of Action

The mechanism by which 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide exerts its effects involves its interaction with biological targets. The triazole ring and aromatic groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. This binding can disrupt essential biological processes in microorganisms, leading to their death or inhibition of growth.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole-containing antifungal agent.

    Itraconazole: A triazole antifungal with a broader spectrum of activity.

    Voriconazole: Known for its effectiveness against a wide range of fungal infections.

Uniqueness

Compared to these similar compounds, 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide features a unique combination of substituents that may confer distinct biological activities and chemical reactivity. Its specific structural elements, such as the sulfanyl and methoxy groups, could enhance its binding affinity and selectivity for certain biological targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C25H22ClN5O2S2

Molecular Weight

524.1 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H22ClN5O2S2/c1-33-21-11-5-18(6-12-21)24-29-30-25(31(24)20-9-7-19(26)8-10-20)35-16-23(32)28-27-15-17-3-13-22(34-2)14-4-17/h3-15H,16H2,1-2H3,(H,28,32)/b27-15+

InChI Key

ADZGGHPMTWPOGF-JFLMPSFJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC=C(C=C4)SC

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC=C(C=C4)SC

Origin of Product

United States

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